molecular formula C9H8N2O2 B564746 5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione CAS No. 676596-63-7

5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione

Cat. No.: B564746
CAS No.: 676596-63-7
M. Wt: 176.175
InChI Key: UQNHEOOEYBDZCM-UHFFFAOYSA-N
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Description

Structure and Properties 5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione is a fused heterocyclic compound featuring a pyridine ring (6-membered) and an azepine ring (7-membered nitrogen-containing ring). Its molecular formula is C₉H₈N₂O₂, with a monoisotopic mass of 176.0586 g/mol . The compound is commercially available as a synthetic building block, with pricing tiers ranging from €717.00 for 50 mg to €2,024.00 for 500 mg .

Modifications in solvent systems (e.g., benzyl alcohol) and purification techniques (column chromatography with silica/alumina) are critical for isolating similar fused-ring systems .

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[3,2-b]azepine-6,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-7-3-4-8(13)11-6-2-1-5-10-9(6)7/h1-2,5H,3-4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNHEOOEYBDZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C(C1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671864
Record name 7,8-Dihydro-5H-pyrido[3,2-b]azepine-6,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676596-63-7
Record name 7,8-Dihydro-5H-pyrido[3,2-b]azepine-6,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-bromophenylhydrazine with a suitable pyridine derivative, followed by cyclization to form the azepine ring . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating under reflux .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Therapeutic Applications

  • Anti-inflammatory Activity
    • Recent studies have highlighted the potential of derivatives of pyrido compounds in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. For instance, a study on related pyrido derivatives demonstrated significant anti-inflammatory effects through dual inhibition of COX enzymes, suggesting that similar compounds could be developed from 5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione for treating inflammatory conditions .
  • Cancer Treatment
    • The compound's structural analogs have shown promise as anti-cancer agents. For example, derivatives have been synthesized that exhibit activity against various cancer cell lines. A notable compound demonstrated better anti-proliferative activity than established drugs like rucaparib in lung cancer models . This suggests that this compound and its derivatives may serve as scaffolds for developing novel cancer therapeutics.
  • Neuroprotective Effects
    • There is emerging evidence that compounds with similar structures can exhibit neuroprotective properties. These compounds may interact with neuroreceptors or modulate neuroinflammatory pathways, thus offering potential in treating neurodegenerative diseases.

Synthetic Applications

The synthesis of this compound has been explored through various methodologies:

  • Ring Closure Reactions : The compound can be synthesized via ring closure reactions involving pyridine derivatives and diketones. This method allows for the incorporation of various substituents to enhance biological activity .

Case Study 1: Anti-inflammatory Derivative Development

A recent study focused on synthesizing a series of pyrido derivatives demonstrated that specific modifications to the 5H-Pyrido[3,2-b]azepine core could lead to compounds with enhanced COX inhibitory activity. The most promising derivative showed an 82% reduction in ear edema in animal models .

Case Study 2: Cancer Cell Line Studies

In another investigation involving the synthesis of analogs of the compound, researchers found that certain derivatives exhibited IC50 values in the nanomolar range against lung cancer cell lines. These findings are pivotal as they suggest a pathway for developing targeted therapies based on the pyrido structure .

Data Table: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (nM)Reference
Pyrido Derivative ACOX Inhibition50
Pyrido Derivative BAnti-proliferative61
Pyrido Derivative CNeuroprotectionTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Ring System Functional Groups Key Features References
5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione C₉H₈N₂O₂ Pyridine + Azepine (7+6) Two ketones (6,9) Commercial availability, polar diones
7,9-dihydro-6H-pyrido[2,3-b]azepine-5,8-dione C₉H₈N₂O₂ Pyridine + Azepine (7+6) Two ketones (5,8) Structural isomer; similar mass
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives C₁₃H₁₅NOS Cyclopentane + Pyridine Thiophene, ketones Substituted cyclopentane ring
Tetrahydro-5H-cyclopenta[b]quinoline-1,8-dione C₁₄H₁₃NO₂ Cyclopentane + Quinoline Two ketones (1,8) Larger aromatic system (quinoline)
5H-Pyrido[3,2-c]azepin-5-one derivatives C₉H₁₂N₂O Pyridine + Azepine (7+6) Methyl, carboxamide Substituent-dependent reactivity

Structural Isomerism and Reactivity

  • Positional Isomerism: The target compound differs from 7,9-dihydro-6H-pyrido[2,3-b]azepine-5,8-dione (monoisotopic mass: 176.0586 g/mol) only in the placement of ketone groups (positions 6,9 vs. 5,8). This minor structural variation can significantly alter hydrogen-bonding capacity and solubility .
  • Ring Size and Fusion : Unlike 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives (e.g., compound 5a), which feature a 5-membered cyclopentane fused to pyridine, the target compound’s azepine ring provides a larger, more flexible framework. This flexibility may enhance binding interactions in medicinal chemistry applications .

Functional Group Impact

  • Diones vs. Monoketones: The dual ketone groups in the target compound contrast with 5H-Pyrido[3,2-c]azepin-5-one derivatives (e.g., 6,7,8,9-tetrahydro-8,8-dimethyl-), which possess a single ketone.
  • Substituent Effects : Cyclopenta[b]pyridine derivatives (e.g., 5a–5e) incorporate electron-rich substituents like thiophene and methoxy groups, enhancing π-π stacking interactions. In contrast, the target compound lacks such substituents, favoring simpler synthetic routes .

Biological Activity

5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione (CAS Number: 676596-63-7) is a heterocyclic compound that has garnered attention in the fields of medicinal and organic chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H8N2O2
  • Molecular Weight : 176.17 g/mol
  • SMILES Notation : O=C1CCC(=O)c2ncccc2N1

The compound features a fused ring system comprising a pyridine and an azepine ring, contributing to its diverse chemical reactivity and biological interactions.

This compound exhibits its biological effects primarily through enzyme inhibition. It has been studied for its ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. By inhibiting PARP activity, the compound can induce apoptosis in cancer cells and enhance the efficacy of chemotherapeutic agents.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

  • Inhibition of PARP Activity : The compound has demonstrated significant inhibition of PARP1 activity in various cancer cell lines. For instance, in a study involving MCF-7 breast cancer cells, treatment with derivatives exhibited IC50 values comparable to established PARP inhibitors like Olaparib .
  • Cell Growth Inhibition : In vitro assays showed that this compound effectively inhibited cell growth across different cancer types. For example, it was found to significantly reduce viability in human breast cancer cells with IC50 values indicating moderate to high efficacy .

Other Biological Activities

In addition to its anticancer properties, this compound has been explored for other therapeutic potentials:

  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammatory responses in cellular models .
  • Antimicrobial Activity : The compound and its analogs have been evaluated for antimicrobial effects against various pathogens, although specific data on efficacy levels remain limited .

Case Study 1: PARP Inhibition in Cancer Therapy

A recent study investigated the effects of this compound on MCF-7 cells. The results indicated that treatment with this compound led to increased levels of cleaved PARP and phosphorylated H2AX, markers indicative of apoptosis and DNA damage response. The study concluded that the compound could serve as a lead structure for developing novel anticancer agents targeting PARP .

Case Study 2: Comparative Efficacy with Other Inhibitors

In comparative studies with other known inhibitors like Olaparib and rucaparib, this compound showed similar or enhanced efficacy against specific cancer cell lines. The selectivity index (SI) was also assessed to determine the therapeutic window of this compound relative to normal cells .

Summary Table of Biological Activities

Activity TypeEfficacy LevelReference
PARP Inhibition Moderate to High ,
Cell Growth Inhibition Moderate ,
Anti-inflammatory Promising
Antimicrobial Limited Data

Q & A

Q. 1.1. What are the established synthetic pathways for 5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione, and how do reaction conditions influence yield and purity?

Answer : Synthesis typically involves condensation reactions between cyclic amines and diketones under reflux conditions. For example, analogous triazepine-diones are synthesized by refluxing amines with carbonyl precursors in solvents like ethanol or pyridine, followed by crystallization . Key factors include solvent polarity (affecting reaction kinetics), temperature (controlling side reactions), and stoichiometric ratios (preventing unreacted intermediates). Yield optimization requires iterative adjustments via factorial design (e.g., varying solvent, time, and catalyst) .

Q. 1.2. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming ring fusion and substituent positions. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies carbonyl stretching frequencies (~1650–1750 cm⁻¹). X-ray crystallography provides definitive confirmation of the fused bicyclic system but requires high-purity crystals .

Q. 1.3. How can researchers align studies on this compound with a theoretical framework to ensure methodological rigor?

Answer : Link experimental design to established theories, such as molecular orbital theory (predicting reactivity) or supramolecular chemistry (analyzing host-guest interactions). For example, computational models (DFT) can predict electron density distributions to guide synthetic modifications .

Advanced Research Questions

Q. 2.1. How can factorial design optimize the synthesis of derivatives with enhanced bioactivity or stability?

Answer : Use a 2³ factorial design to test variables: solvent (polar vs. nonpolar), temperature (reflux vs. ambient), and catalyst (acidic vs. basic). Response Surface Methodology (RSM) then models interactions between variables to identify optimal conditions. For example, ethanol with triethylamine at reflux may maximize yield while minimizing byproducts .

Q. 2.2. What strategies resolve contradictions in observed reactivity versus computational predictions for this compound?

Answer : Discrepancies often arise from solvent effects or unaccounted steric hindrance. Validate computational models by incorporating solvation parameters (e.g., COSMO-RS) and comparing results with experimental kinetics. If contradictions persist, revise the theoretical framework (e.g., transition-state theory) or explore alternative reaction mechanisms .

Q. 2.3. How can AI-driven tools like COMSOL Multiphysics enhance process simulation for scaled-up synthesis?

Answer : AI algorithms integrate reaction kinetics, thermodynamics, and fluid dynamics to predict bottlenecks (e.g., heat transfer inefficiencies). For instance, COMSOL can simulate mass transfer in a continuous-flow reactor, identifying optimal flow rates and temperatures to prevent degradation .

Methodological Challenges

Q. 3.1. What experimental designs mitigate the risk of side reactions during functionalization of the azepine-dione core?

Answer : Employ orthogonal protection strategies (e.g., tert-butoxycarbonyl for amines) and use kinetic vs. thermodynamic control. Pre-test reaction conditions via High-Throughput Screening (HTS) to identify side products early. For example, LC-MS monitoring in real-time can detect intermediates prone to oxidation .

Q. 3.2. How should researchers validate the reproducibility of crystallographic data for polymorphic forms?

Answer : Conduct batch-to-batch crystallization trials under controlled conditions (temperature, solvent ratio). Use Powder X-Ray Diffraction (PXRD) to confirm phase purity and Differential Scanning Calorimetry (DSC) to identify polymorph transitions. Statistical analysis (e.g., ANOVA) quantifies variability between batches .

Data Analysis and Interpretation

Q. 4.1. What statistical methods are suitable for analyzing structure-activity relationships (SAR) in derivatives?

Answer : Multivariate regression analysis correlates structural descriptors (e.g., logP, H-bond donors) with bioactivity. Partial Least Squares (PLS) regression handles collinear variables, while machine learning (e.g., Random Forest) identifies non-linear relationships. Validate models using cross-validation (k-fold) .

Q. 4.2. How can contradictory biological assay results be reconciled across different research groups?

Answer : Standardize assay protocols (e.g., cell lines, incubation times) and validate compound purity (HPLC ≥95%). Meta-analyses using tools like RevMan can aggregate data, while Bland-Altman plots assess inter-lab variability .

Emerging Research Directions

Q. 5.1. What novel applications are being explored for this compound beyond traditional medicinal chemistry?

Answer : Recent studies investigate its use in organic electronics (e.g., as a π-conjugated scaffold for semiconductors) and metal-organic frameworks (MOFs) for gas storage. Computational docking studies also explore its potential as a catalyst in asymmetric synthesis .

Q. 5.2. How can automated laboratories improve the efficiency of derivative screening?

Answer : Robotic liquid handlers and AI-driven platforms (e.g., cloud-based ELNs) enable parallel synthesis of derivatives. Machine learning prioritizes candidates based on predicted properties, reducing trial-and-error experimentation .

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